CCT007093

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

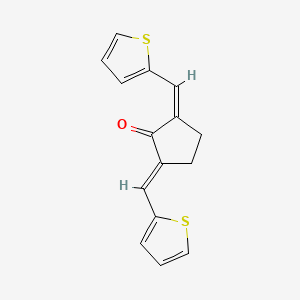

Die Synthese von CCT007093 beinhaltet die Bildung einer Thienylidencyclopentanon-Struktur. Die wichtigsten Schritte umfassen die Kondensation von Thiophenderivaten mit Cyclopentanon unter spezifischen Reaktionsbedingungen. Die detaillierte synthetische Route und die Reaktionsbedingungen sind in der Regel firmenintern und können je nach Hersteller variieren .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind in der Öffentlichkeit nicht weit verbreitet. Es ist wahrscheinlich, dass die großtechnische Synthese ähnlichen Prinzipien wie die Laborsynthese folgt, mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit .

Analyse Chemischer Reaktionen

Reaktionstypen

CCT007093 unterliegt hauptsächlich Reaktionen, die typisch für Thienylidencyclopentanon-Verbindungen sind. Dazu gehören:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Thiophenringen.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Cyclopentanonrings auftreten.

Substitution: Substitutionsreaktionen können an den Thiophenringen stattfinden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Elektrophile und Nucleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von PPM1D und ihre Auswirkungen auf verschiedene biochemische Wege zu untersuchen.

Biologie: Wird in der Zellbiologie eingesetzt, um die Rolle von PPM1D bei der Zellzyklusregulation, der DNA-Schadensantwort und der Apoptose zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum für die Krebsbehandlung untersucht, da es Krebszellen, die PPM1D überexprimieren, selektiv abtöten kann.

Industrie: Wird in der Arzneimittelforschung und -entwicklung eingesetzt, um neue therapeutische Ziele und Verbindungen zu identifizieren

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von PPM1D hemmt. Diese Hemmung führt zur Aktivierung des p38-Kinase-Signalwegs, der wiederum die Apoptose in Krebszellen induziert. Die Verbindung zielt selektiv auf Zellen ab, die PPM1D überexprimieren, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht. Darüber hinaus wurde gezeigt, dass this compound den mTORC1-Signalweg aktiviert und so die Proliferation von Hepatozyten nach Hepatektomie fördert .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Numerous studies have documented the effects of CCT007093 on various cancer cell lines:

- Breast Cancer : Inhibition of WIP1 by this compound has been shown to sensitize breast cancer cells with amplified PPM1D and wild-type p53 to chemotherapy. Notably, while this compound inhibited WIP1 in vitro (IC50 = 8.4 μM), its specificity was questioned as it did not significantly affect cell growth in WIP1-expressing cells compared to other inhibitors like GSK2830371 .

- Ovarian Cancer : Research indicated that this compound could effectively reduce cell viability in ovarian clear cell carcinoma models. The compound was utilized alongside RNA interference techniques to assess the impact of PPM1D inhibition on tumor growth .

- Neuroblastoma : In neuroblastoma studies, this compound demonstrated the ability to enhance the sensitivity of tumor cells to chemotherapy agents by inhibiting WIP1 activity, thereby promoting apoptosis through the activation of p53-mediated pathways .

In Vivo Applications

The efficacy of this compound has also been evaluated in animal models:

- Xenograft Models : In vivo studies using xenograft models have illustrated that treatment with this compound can significantly inhibit tumor growth by inducing apoptosis through enhanced DNA damage response mechanisms .

Comparative Efficacy with Other Inhibitors

A comparative analysis between this compound and other WIP1 inhibitors, such as GSK2830371, reveals differences in potency and specificity. While GSK2830371 has shown a lower IC50 value (6 nM) and more pronounced effects on cell growth suppression in various cancer types, this compound's broader specificity raises questions about its targeted therapeutic application .

Case Studies

Wirkmechanismus

CCT007093 exerts its effects by inhibiting the activity of PPM1D. This inhibition leads to the activation of the p38 kinase pathway, which in turn induces apoptosis in cancer cells. The compound selectively targets cells overexpressing PPM1D, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to activate the mTORC1 pathway, enhancing hepatocyte proliferation after hepatectomy .

Vergleich Mit ähnlichen Verbindungen

CCT007093 ist einzigartig in seiner Spezifität für die PPM1D-Hemmung. Ähnliche Verbindungen umfassen:

CCT137690: Ein weiterer PPM1D-Inhibitor mit einer anderen chemischen Struktur.

CCT036477: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf PPM1D, aber unterschiedlichen pharmakokinetischen Eigenschaften.

CVT-10216: Eine strukturell unterschiedliche Verbindung, die ebenfalls auf PPM1D abzielt.

This compound zeichnet sich durch seine potente Hemmung von PPM1D und seine Fähigkeit aus, selektiv die Apoptose in Krebszellen zu induzieren, die diese Phosphatase überexprimieren .

Biologische Aktivität

CCT007093 is a small molecule inhibitor primarily targeting the WIP1 phosphatase (PPM1D), which plays a significant role in regulating cellular responses to DNA damage and stress. Despite its intended specificity, research indicates that this compound may exhibit off-target effects, complicating its therapeutic potential. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms, efficacy, and implications in cancer therapy.

WIP1 is known as a negative regulator of the DNA damage response (DDR) pathway. It dephosphorylates key proteins involved in cell cycle regulation and apoptosis, such as p53 and γH2AX. By inhibiting WIP1, this compound aims to enhance the phosphorylation of these substrates, thereby promoting cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : The IC50 value of this compound for inhibiting WIP1 activity in vitro is reported to be approximately 8.4 μM . However, studies have shown that this compound does not effectively inhibit WIP1 activity in cellular contexts, suggesting low specificity .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, including breast cancer, medulloblastoma, and ovarian clear cell carcinoma. Its effects are summarized in the following table:

Case Studies

- Breast Cancer Sensitivity : A study demonstrated that this compound sensitizes breast cancer cells to doxorubicin treatment by reactivating p38 MAPK pathways. However, it did not show significant inhibition of WIP1 activity directly within the cells .

- Medulloblastoma Growth Inhibition : In xenograft models of medulloblastoma, treatment with this compound resulted in reduced tumor growth associated with increased phosphorylation of known WIP1 targets . This suggests a potential role for this compound in targeting high-expressing WIP1 tumors.

- Ovarian Cancer Response : In ovarian clear cell carcinoma models, this compound was found to enhance the efficacy of other chemotherapeutic agents by targeting PPM1D mutations .

Off-Target Effects

Research indicates that this compound may exert effects independent of WIP1 inhibition:

- Cell Proliferation : In U2OS cells, this compound suppressed proliferation regardless of WIP1 presence, indicating off-target activities .

- Apoptosis Modulation : Studies have shown that this compound can suppress UV-induced apoptosis in skin keratinocytes by preventing JNK activation, further suggesting non-specific actions .

Eigenschaften

IUPAC Name |

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCT007093?

A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of this compound treatment in cancer cells?

A2: this compound treatment has been shown to:

- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]

- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []

- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]

- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to this compound treatment?

A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:

- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]

- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]

- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []

- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]

- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.